(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an isopropyl group attached to the benzimidazole ring and an acetic acid moiety, making it a significant structure in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their roles in pharmaceuticals, particularly as potential therapeutic agents against various diseases.
This compound is synthesized through various chemical processes involving benzimidazole and acetic acid derivatives. The synthesis often requires specific reagents and conditions that facilitate the formation of the desired structure. The compound can be derived from simpler precursors through methods such as N-alkylation and esterification, which are commonly used in organic synthesis.
(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a carboxylic acid derivative due to the presence of the acetic acid functional group, and it is also categorized as a salt when combined with hydrochloric acid.
The synthesis of (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. Reaction monitoring via techniques like thin-layer chromatography (TLC) is essential to determine completion.
The molecular structure of (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride features:
The molecular formula can be represented as CHClNO, with a molar mass of approximately 273.71 g/mol. The compound typically exists as a white crystalline solid.
(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound is influenced by its functional groups, allowing for diverse synthetic applications in drug development and material science.
The mechanism of action for compounds like (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride often involves interaction with biological targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in metabolic pathways or act on specific receptors related to disease processes.
Studies have shown that these compounds can exhibit anti-inflammatory, antibacterial, and antifungal activities, making them valuable in therapeutic applications.
(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride has several applications in scientific research:
The synthesis of (2-isopropyl-benzoimidazol-1-yl)-acetic acid hydrochloride (molecular formula: C₁₂H₁₅ClN₂O₂; MW: 254.71) follows a convergent pathway requiring sequential ring formation and N-alkylation [2] [9]. The core benzimidazole scaffold is first constructed via acid-catalyzed cyclocondensation of o-phenylenediamine with isobutyric acid (2-methylpropanoic acid) under reflux in 4N HCl [4] [8]. This yields 2-isopropyl-1H-benzo[d]imidazole, exploiting the electron-donating isopropyl group to enhance nucleophilicity at N1 for subsequent functionalization.
The critical N-alkylation step employs chloroacetic acid derivatives to introduce the acetic acid moiety. Optimization studies demonstrate that reacting 2-isopropylbenzimidazole with ethyl chloroacetate in acetone, using potassium carbonate as a base, achieves N1-alkylation with >85% regioselectivity [9]. Subsequent alkaline hydrolysis (NaOH/H₂O) cleaves the ester to yield the free acetic acid derivative, (2-isopropyl-benzoimidazol-1-yl)-acetic acid. Alternative routes using chloroacetic acid directly under phase-transfer conditions (tetrabutylammonium bromide/DCM) show reduced yields (≤65%) due to dicarboxylation byproducts [9].
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
2-Isopropyl-1H-benzimidazole | Not Provided | C₁₀H₁₂N₂ | Benzimidazole core precursor |
Ethyl (2-isopropyl-benzoimidazol-1-yl)-acetate | 797812-91-0 (free acid) | C₁₄H₁₈N₂O₂ | Alkylated ester intermediate |
(2-Isopropyl-benzoimidazol-1-yl)-acetic acid | 797812-91-0 | C₁₂H₁₄N₂O₂ | Target free acid form |
Conversion to the hydrochloride salt enhances crystallinity, stability, and aqueous solubility. The proton transfer reaction involves treating the free acid (or its ester precursor) with anhydrous HCl in aprotic solvents [2] [5]. Mechanistically, the tertiary nitrogen (N3) of the benzimidazole ring acts as a proton acceptor, forming a quaternary ammonium-chloride ion pair:
R─N + HCl → [R─NH⁺]Cl⁻ (where R = benzimidazole-acetate scaffold)
Optimization parameters reveal critical factors:
The hydrochloride salt (CAS: 936348-97-9) is characterized by a distinct melting point (decomposition >200°C) and FT-IR peaks at 2500–3000 cm⁻¹ (broad, ─NH⁺ stretch) and 1710 cm⁻¹ (C=O stretch) [5].
Table 2: Hydrochloride Salt Formation Parameters
Condition | Optimal Value | Deviation Impact |
---|---|---|
HCl Equivalents | 1.2 eq | <1.0 eq: Incomplete salt formation |
>1.5 eq: Degradation impurities | ||
Reaction Solvent | Anhydrous diethyl ether | Aqueous solvents: Poor crystallization |
Temperature | 0–5°C | >25°C: Increased dimerization |
Crystallization Method | Anti-solvent (hexanes) | Slow evaporation: Lower yield (≤70%) |
Functionalizing the 2-isopropylbenzimidazole core prior to N-alkylation requires precise catalysis to preserve regioselectivity. Key methodologies include:
Radical-Based C─H Activation: Photoredox catalysis using Ir[dF(CF₃)ppy]₂(phen)PF₆ under blue LED irradiation enables direct C─H carboxylation or arylation at the benzimidazole C4/C7 positions. Acetylene acts as a C₂ synthon, linking carbonyl groups via vinyl radical intermediates [6]. This avoids pre-halogenation steps but gives moderate yields (45–60%) for electron-deficient benzimidazoles.
Transition Metal Catalysis: Palladium-catalyzed Suzuki-Miyaura coupling permits C5/C6 functionalization. Using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (3:1), arylboronic acids couple with 4-bromo-2-isopropylbenzimidazole, achieving 70–88% yields [4] [8]. Chelating ligands (e.g., dppf) suppress N-coordination side reactions.
N1-Directed Ortho-Metallation: n-BuLi/TMEDA-mediated lithiation at C4/C7 occurs regioselectively when N1 is unprotected. Quenching with electrophiles (D₂O, CO₂, alkyl halides) installs substituents without affecting the 2-isopropyl group [8].
Table 3: Catalytic Functionalization Approaches
Method | Catalyst System | Site Selectivity | Yield Range | Limitations |
---|---|---|---|---|
Photoredox C─H carboxylation | Ir[dF(CF₃)ppy]₂(phen)PF₆, blue LED | C4/C7 | 45–60% | Sensitive to electron density |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | C5/C6 | 70–88% | Requires halogenated precursor |
Directed Ortho-Lithiation | n-BuLi, TMEDA | C4/C7 | 65–82% | Strict anhydrous conditions |
Solvent polarity profoundly impacts reaction kinetics and purity in both benzimidazole cyclization and N-alkylation. Cyclocondensation optimization (o-phenylenediamine + isobutyric acid) shows:
For N-alkylation, solvent dielectric constant (ε) correlates with nucleophilicity:
Hydrochloride crystallization efficiency depends on solvent proton affinity. Anhydrous diethyl ether (PA= 196 kcal/mol) facilitates rapid precipitation, while acetonitrile (PA= 186 kcal/mol) yields smaller crystals requiring re-slurrying [5] [9].
Table 4: Solvent Impact on Key Reaction Steps
Reaction Stage | Optimal Solvent | Alternative Solvent | Yield Comparison | Key Advantage |
---|---|---|---|---|
Benzimidazole Cyclization | 4N HCl (aq) | Toluene/p-TsOH | 92% vs. 85% | Faster kinetics |
N-Alkylation | Acetone | DMF | 85% vs. 72% | Reduced O-alkylation |
Hydrochloride Formation | Diethyl ether | THF | 91% vs. 83% | Rapid crystallization |
Lipophilicity optimization is critical for pharmaceutical applications. The 2-isopropyl group increases logP by 0.8 compared to unsubstituted analogues, while the hydrochloride salt reduces it by 1.2 via ionization [9]. This balance enables tailored solubility profiles for specific applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7